3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide
Description
3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide is a synthetic organic compound belonging to the class of benzochromenesThe structure of 3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide consists of a benzochromene core with a carboxamide group and a phenylethyl substituent, which contribute to its unique chemical properties and biological activities .
Properties
IUPAC Name |
3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-14(15-7-3-2-4-8-15)23-21(24)19-13-18-17-10-6-5-9-16(17)11-12-20(18)26-22(19)25/h2-14H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYYQHPLJQOBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors such as 2-hydroxybenzaldehydes or 2-hydroxy-1-naphthaldehyde with cyanoethanethioamide, followed by further reactions with α-halocarbonyl compounds . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been found to induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels and arresting the cell cycle . The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:
3-oxo-3H-benzo[f]chromene-2-carboxylic acid: This compound shares the benzochromene core but lacks the phenylethyl substituent, which may result in different biological activities and chemical properties.
3-oxo-3H-benzo[f]chromene-2-carboxamide: Similar to the target compound but without the phenylethyl group, leading to variations in its reactivity and applications.
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